3-(Benzyloxy)cyclobutanecarbonitrile
Overview
Description
3-(Benzyloxy)cyclobutanecarbonitrile: is an organic compound with the molecular formula C12H13NO It is a cyclobutane derivative where a benzyloxy group is attached to the third carbon of the cyclobutane ring, and a nitrile group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)cyclobutanecarbonitrile can be achieved through several methods. One common approach involves the reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by cyclization to form the cyclobutane ring . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitrile group reduction can yield 3-(benzyloxy)cyclobutylamine.
Substitution: Various substituted cyclobutanecarbonitriles can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(Benzyloxy)cyclobutanecarbonitrile is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals and biologically active molecules. It can be used in the synthesis of potential drug candidates targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)cyclobutanecarbonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to modulation of specific biochemical pathways .
Comparison with Similar Compounds
- 3-(Phenylmethoxy)cyclobutanecarbonitrile
- 3-(Methoxy)cyclobutanecarbonitrile
- 3-(Ethoxy)cyclobutanecarbonitrile
Comparison: 3-(Benzyloxy)cyclobutanecarbonitrile is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
3-phenylmethoxycyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPBFHWOFVDCMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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